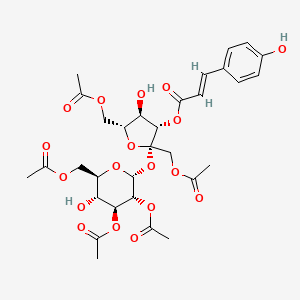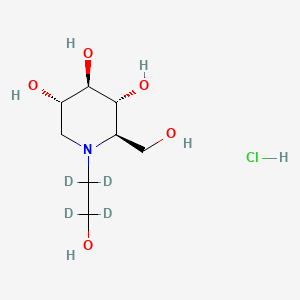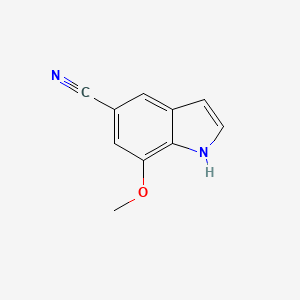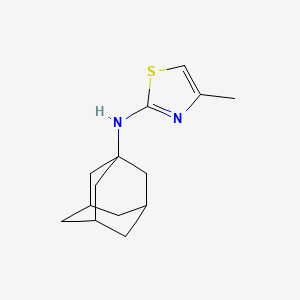
N-adamantyl-4-methylthiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-adamantyl-4-methylthiazol-2-amine is a thiazole amine derivative known for its neuroprotective and anti-oxidative properties. This compound has been studied for its potential to mitigate oxidative stress and inflammation in the brain, particularly in the context of glutamate-induced toxicity .
准备方法
The synthesis of N-adamantyl-4-methylthiazol-2-amine involves the reaction of adamantylamine with 4-methylthiazol-2-amine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process . Industrial production methods would likely scale up this synthetic route, optimizing reaction conditions to ensure high yield and purity.
化学反应分析
N-adamantyl-4-methylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving the thiazole ring, can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-adamantyl-4-methylthiazol-2-amine has several scientific research applications:
Neuroprotection: It has been shown to protect neuronal cells from oxidative damage and inflammation, making it a potential therapeutic agent for neurodegenerative diseases.
Anti-inflammatory: The compound exhibits anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines and oxidative stress markers.
Research Tool: In biochemical and pharmacological research, it serves as a tool to study the mechanisms of oxidative stress and neuroprotection.
作用机制
The mechanism of action of N-adamantyl-4-methylthiazol-2-amine involves several molecular targets and pathways:
Antioxidant Pathways: The compound activates antioxidant enzymes, reducing the levels of reactive oxygen species (ROS) and lipid peroxidation.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β.
Mitochondrial Protection: The compound preserves mitochondrial function by maintaining ATP levels and reducing cytochrome oxidase c release.
Apoptosis Inhibition: It reduces the activity of apoptotic markers such as caspase-3 and Bax, thereby protecting neuronal cells from apoptosis.
相似化合物的比较
N-adamantyl-4-methylthiazol-2-amine can be compared with other thiazole derivatives and adamantyl-containing compounds:
Thiazole Derivatives: Compounds like 4-methylthiazol-2-amine share structural similarities but may differ in their biological activities and applications.
Adamantyl-Containing Compounds: Other adamantyl derivatives, such as amantadine, have different pharmacological profiles and uses, highlighting the unique properties of this compound.
属性
分子式 |
C14H20N2S |
|---|---|
分子量 |
248.39 g/mol |
IUPAC 名称 |
N-(1-adamantyl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H20N2S/c1-9-8-17-13(15-9)16-14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3,(H,15,16) |
InChI 键 |
JMRLYCMPIVIOSE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)NC23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
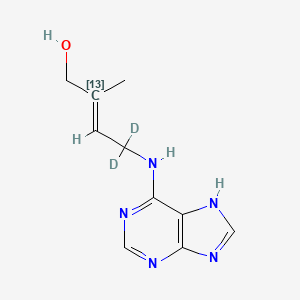



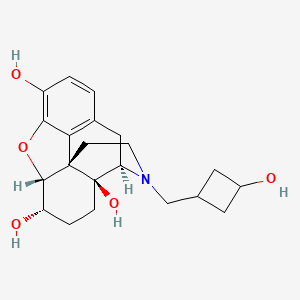

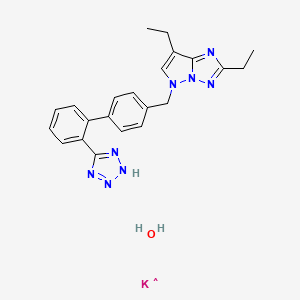
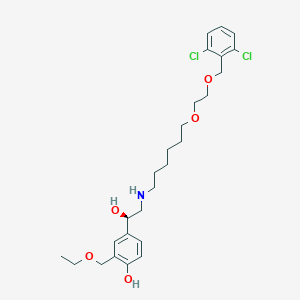
![(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13438873.png)
